

Cy7 Maleimide for Flow Cytometry: Application Notes and Protocols

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Compound of Interest

Compound Name: Cy7 maleimide

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Introduction

Cyanine7 (Cy7) maleimide is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group, making it an invaluable tool for various bio-conjugation applications.^{[1][2]} Its utility is particularly prominent in flow cytometry, a powerful technique for single-cell analysis. The maleimide group specifically and covalently attaches to free sulfhydryl (thiol) groups on biomolecules, such as cysteine residues in proteins and peptides, through a stable thioether bond.^[1] The NIR fluorescence of Cy7 offers a significant advantage by minimizing background autofluorescence from cells and tissues, thereby enhancing the signal-to-noise ratio in sensitive assays.^{[1][3]} This document provides detailed application notes and experimental protocols for the use of **Cy7 maleimide** in flow cytometry.

Chemical Principle of Cy7 Maleimide Conjugation

The labeling reaction with **Cy7 maleimide** is based on the nucleophilic Michael addition of a thiol group from a cysteine residue to the electron-deficient double bond of the maleimide ring.^[1] This reaction is highly specific for thiols under physiological pH conditions (pH 6.5-7.5) and proceeds efficiently at room temperature.^{[1][4]} The resulting thioether linkage is covalent and stable, ensuring a permanent attachment of the Cy7 dye to the target molecule.^[1]

Key Applications in Flow Cytometry

Cy7-labeled biomolecules, particularly antibodies, are widely used in flow cytometry for:

- Immunophenotyping: Identifying and quantifying different cell populations based on the expression of specific cell surface markers.
- Receptor Binding Studies: Visualizing and quantifying the binding of labeled ligands (peptides or small molecules) to cell surface receptors.[\[1\]](#)
- Cellular Uptake and Trafficking: Monitoring the internalization and fate of labeled molecules within cells.[\[1\]](#)

Quantitative Data Summary

The photophysical properties of Cy7 and key parameters for labeling and flow cytometry are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of Cy7

Property	Value	Reference
Maximum Excitation (λ_{ex})	~743 - 750 nm	[5]
Maximum Emission (λ_{em})	~767 - 776 nm	[5]
Molar Extinction Coefficient (ϵ)	~200,000 - 276,000 M ⁻¹ cm ⁻¹	[5]
Recommended Excitation Laser	750 nm	[5]

Table 2: Recommended Parameters for Antibody Labeling with **Cy7 Maleimide**

Parameter	Recommended Value	Reference
Reaction pH	6.5 - 7.5	[1]
Reaction Temperature	4°C - Room Temperature	[1]
Reaction Time	1 - 4 hours (or overnight at 4°C)	[1]
Dye:Protein Molar Ratio	10:1 to 20:1 (starting point)	[6][7]
Optimal Degree of Substitution (DOS)	2 - 10 moles of dye per mole of antibody	[6]
Antibody Concentration for Labeling	2 - 10 mg/mL	[6]

Table 3: Typical Parameters for Cell Staining for Flow Cytometry

Parameter	Recommended Value	Reference
Cell Concentration	1 x 10 ⁶ cells / 100 µL	[5]
Staining Incubation Time	30 minutes	[3][8]
Staining Incubation Temperature	2 - 8°C (on ice)	[3]
Centrifugation Speed	300 - 400 x g	[3]
Centrifugation Time	5 minutes	[3]

Experimental Protocols

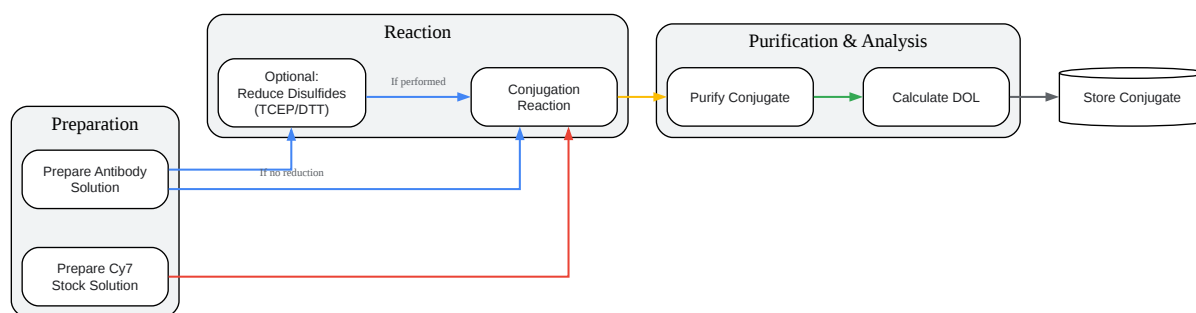
Protocol 1: Labeling an Antibody with Cy7 Maleimide

This protocol details the steps for covalently labeling an antibody with **Cy7 maleimide**. It includes an optional step for reducing antibody disulfide bonds to generate free thiol groups for labeling.

Materials:

- Antibody (IgG) to be labeled (at 2-10 mg/mL in an amine-free buffer like PBS)[6]
- **Cy7 maleimide**
- Anhydrous Dimethylsulfoxide (DMSO)[6]
- Reaction Buffer (e.g., 100 mM MES buffer, pH ~6.0-7.5)[6][9]
- Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[6][9]
- Purification column (e.g., Sephadex G-25) or centrifugal concentrator[6][7]
- Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)[5]

Workflow for Antibody Labeling with **Cy7 Maleimide**



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Caption: Workflow for labeling an antibody with **Cy7 maleimide**.

Procedure:

- Prepare Antibody Solution: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).^[6] If the buffer contains primary amines, dialysis against an appropriate buffer is necessary.^[5] The pH of the antibody solution should be between 6.5 and 7.5.^[6]
- (Optional) Reduction of Antibody Disulfide Bonds: If your antibody does not have sufficient free thiol groups, you can generate them by reducing disulfide bonds.
 - Add a 10-fold molar excess of TCEP to the antibody solution and incubate for approximately 30 minutes at room temperature.^{[7][9]}
 - Alternatively, use DTT. Prepare a fresh 1 M DTT solution. Add 20 μ L of 1 M DTT per mL of IgG solution and incubate for 30 minutes at room temperature.^[6] If DTT is used, it must be removed via dialysis or a desalting column before adding the maleimide dye.^[6]
- Prepare **Cy7 Maleimide** Stock Solution: Allow the vial of **Cy7 maleimide** to warm to room temperature. Add anhydrous DMSO to create a 10 mM stock solution.^[6] Vortex to dissolve completely. This solution should be prepared fresh and used promptly.^[6]
- Conjugation Reaction:
 - Add the **Cy7 maleimide** stock solution to the antibody solution. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended.^{[6][7]}
 - Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.^{[1][9]}
- Purification of the Conjugated Antibody: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a centrifugal concentrator.^{[6][7]}
- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~756 nm (for Cy7).^[6]

- The DOL can be calculated using the following formula: $DOL = (A_{max} \text{ of conjugate} \times \epsilon_{\text{protein}}) / ((A_{280} \text{ of conjugate} - A_{max} \text{ of conjugate} \times CF_{280}) \times \epsilon_{\text{dye}})$ Where A_{max} is the absorbance at the dye's maximum wavelength, A_{280} is the absorbance at 280 nm, ϵ is the molar extinction coefficient, and CF_{280} is a correction factor for the dye's absorbance at 280 nm.
- Storage: Store the purified Cy7-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C in single-use aliquots.[\[6\]](#)

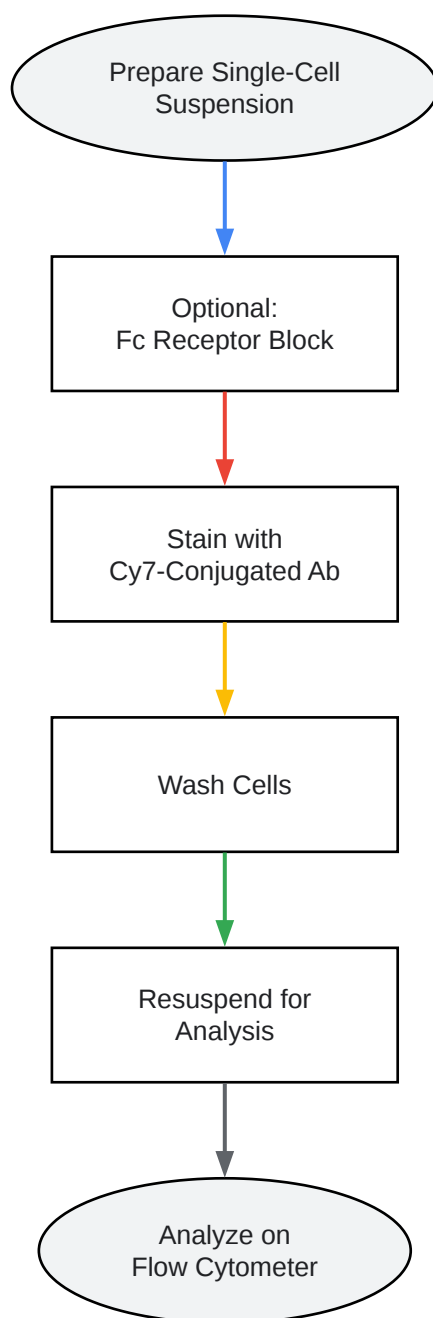
Protocol 2: Staining Cells with a Cy7-Conjugated Antibody for Flow Cytometry

This protocol outlines the procedure for staining a single-cell suspension with a Cy7-conjugated antibody for analysis by flow cytometry.

Materials:

- Single-cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
- Cy7-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)[\[5\]](#)
- Fc receptor blocking solution (optional)[\[3\]](#)[\[5\]](#)
- FACS tubes

Workflow for Cell Staining and Flow Cytometry Analysis



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Caption: Workflow for cell staining and flow cytometry.

Procedure:

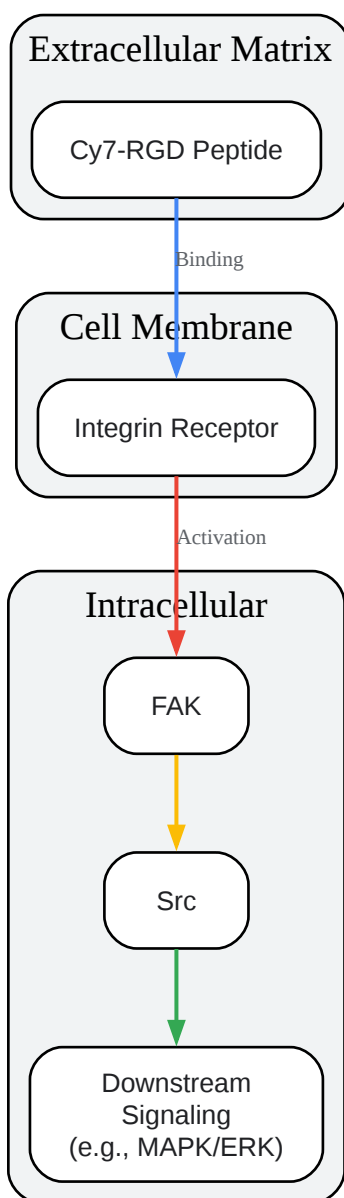
- Cell Preparation: Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.[3]

- Aliquot Cells: Aliquot 100 μL of the cell suspension (1×10^6 cells) into the required number of FACS tubes.[3]
- (Optional) Fc Receptor Blocking: To prevent non-specific binding of the antibody, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C . [3][5] Do not wash the cells after this step.[3]
- Antibody Staining:
 - Add the pre-determined optimal concentration of the Cy7-conjugated antibody to the cell suspension.
 - Vortex gently and incubate for 30 minutes at $2-8^\circ\text{C}$ in the dark.[3]
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at $300-400 \times g$ for 5 minutes at 4°C . [3]
 - Carefully decant the supernatant. Repeat the wash step.[3]
- Final Resuspension: Resuspend the cell pellet in $300-500 \mu\text{L}$ of Flow Cytometry Staining Buffer.[3] Keep the samples on ice and protected from light until analysis.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with the appropriate lasers (e.g., 633/640 nm for tandem dyes or a near-IR laser) and filters for Cy7 detection (e.g., a filter around 780 nm).[3] Ensure proper compensation controls are included if performing multicolor analysis.[3]

Signaling Pathway Example: Integrin Signaling

Cy7 maleimide can be used to label peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif, which targets cell surface receptors like integrins. Visualizing the binding of these labeled peptides allows for the study of integrin-mediated signaling pathways.

Simplified Integrin Signaling Pathway



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Caption: Simplified integrin signaling pathway.

Conclusion

Cy7 maleimide is a robust and versatile tool for labeling biomolecules for flow cytometry applications. Its near-infrared fluorescence properties make it particularly advantageous for reducing background noise and enabling multicolor analyses. The detailed protocols and data

provided in these application notes offer a comprehensive guide for researchers to effectively utilize **Cy7 maleimide** in their flow cytometry experiments.

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